Glucotalooctamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

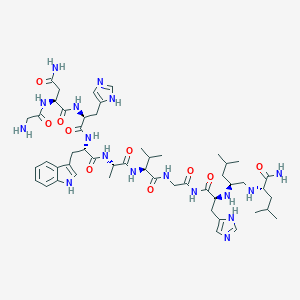

Glucotalooctamine, also known as chitosan, is a biopolymer derived from chitin, a natural polymer found in the shells of crustaceans such as shrimp and crabs. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biomedicine, agriculture, and environmental science. In

Wirkmechanismus

The mechanism of action of glucotalooctamine is complex and depends on its physicochemical properties, such as its molecular weight, charge density, and solubility. It has been shown to interact with cell membranes, proteins, and nucleic acids, leading to various biological effects. For example, Glucotalooctamine can disrupt the cell membrane of bacteria, leading to their death. It can also activate the complement system and stimulate the production of cytokines, leading to an immune response.

Biochemical and Physiological Effects

Glucotalooctamine has been shown to have various biochemical and physiological effects, depending on its properties and application. In biomedicine, it has been shown to have antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings can promote the formation of granulation tissue and accelerate the healing process. In agriculture, Glucotalooctamine has been shown to enhance plant growth and resistance to pests and diseases. It can also improve the quality of fruits and vegetables by reducing decay and increasing shelf life. In environmental science, Glucotalooctamine has been shown to remove heavy metals and dyes from wastewater, as well as adsorb pollutants from air and soil.

Vorteile Und Einschränkungen Für Laborexperimente

Glucotalooctamine has several advantages for lab experiments, such as its biocompatibility, biodegradability, and low toxicity. It can be easily synthesized from chitin, which is a renewable and abundant resource. It can also be modified chemically or physically to improve its properties and tailor its application. However, there are also some limitations to the use of Glucotalooctamine in lab experiments, such as its variability in properties, which can affect reproducibility and comparability of results. Its solubility and charge density can also affect its interaction with other molecules and cells, leading to different biological effects.

Zukünftige Richtungen

There are many future directions for the research and application of glucotalooctamine. In biomedicine, it can be further investigated for its potential as a drug delivery system, as well as its immunomodulatory and anti-cancer properties. In agriculture, it can be used as a biopesticide and biofertilizer, as well as a growth promoter for aquaculture. In environmental science, it can be used for the removal of emerging pollutants such as microplastics and pharmaceuticals from water and soil. Overall, glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.

Conclusion

In conclusion, glucotalooctamine, or Glucotalooctamine, is a biopolymer derived from chitin with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.

Synthesemethoden

The synthesis of glucotalooctamine involves the deacetylation of chitin, which removes the acetyl groups from the polymer chain and converts it into Glucotalooctamine. The degree of deacetylation determines the properties of Glucotalooctamine, such as its solubility, molecular weight, and charge density. Different methods have been developed for the synthesis of Glucotalooctamine, including chemical, enzymatic, and microbial processes. Chemical methods involve the use of harsh chemicals such as NaOH and HCl, which can lead to the degradation of Glucotalooctamine and the formation of toxic byproducts. Enzymatic methods use chitinases to hydrolyze chitin into Glucotalooctamine, which is a more environmentally friendly approach. Microbial methods involve the use of microorganisms such as fungi and bacteria to produce Glucotalooctamine from chitin.

Wissenschaftliche Forschungsanwendungen

Glucotalooctamine has been extensively studied for its potential applications in various fields. In biomedicine, it has been investigated for its antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings have been developed for the treatment of chronic wounds, burns, and ulcers. In agriculture, Glucotalooctamine has been used as a natural pesticide and fertilizer, as well as a growth promoter for plants. It has also been investigated for its ability to enhance the immune response in animals and humans. In environmental science, Glucotalooctamine has been used for the removal of heavy metals and dyes from wastewater, as well as the adsorption of pollutants from air and soil.

Eigenschaften

CAS-Nummer |

133397-25-8 |

|---|---|

Produktname |

Glucotalooctamine |

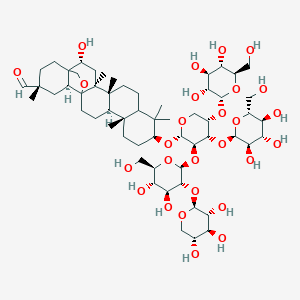

Molekularformel |

C8H19NO7 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol |

InChI |

InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1 |

InChI-Schlüssel |

KGQLHIBPZMFCTC-BZFXHQDJSA-N |

Isomerische SMILES |

C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N |

SMILES |

C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |

Kanonische SMILES |

C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |

Synonyme |

D-gluco-L-talooctamine glucotalooctamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

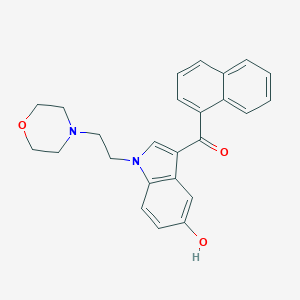

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)

![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)